

# N-(2-Hydroxyethyl)nitramide: A Versatile Precursor in Advanced Organic Synthesis

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## Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)nitramide

CAS No.: 74386-82-6

Cat. No.: B140304

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## Introduction

**N-(2-Hydroxyethyl)nitramide**, also known as 2-hydroxyethylnitramine, is a key intermediate in the synthesis of a variety of organic compounds, most notably energetic materials. Its unique bifunctional nature, possessing both a hydroxyl (-OH) group and a nitramino (-NHNO<sub>2</sub>) group, allows for a diverse range of subsequent chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of **N-(2-Hydroxyethyl)nitramide**, with a particular focus on its role as a precursor to advanced energetic plasticizers. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

The nitramine functionality is a critical component in many high-energy materials, and the introduction of a hydroxyethyl moiety offers a reactive handle for further molecular elaboration, such as the formation of nitrate esters or the linkage to polymeric backbones.[1] While some nitramines are known to be persistent in the environment, ongoing research aims to develop safer and more efficient synthetic routes to these valuable compounds.[1]

# Physicochemical Properties of N-(2-Hydroxyethyl)nitramide

A summary of the key computed physicochemical properties of **N-(2-Hydroxyethyl)nitramide** is presented in the table below. Experimental data for some properties are limited, and the provided values are based on computational models.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	PubChem
Molecular Weight	106.08 g/mol	PubChem
IUPAC Name	N-(2-hydroxyethyl)nitramide	PubChem
CAS Number	74386-82-6	PubChem
Appearance	White crystalline solid (predicted)	-
Density	1.378 g/cm <sup>3</sup> (for Nitramide)	Wikipedia[2]
Melting Point	72-75 °C (for Nitramide)	Wikipedia[2]
Solubility	Soluble in water, ethanol, methanol, acetone (for Nitrourea)	Benchchem[3]

## Synthesis of N-(2-Hydroxyethyl)nitramide

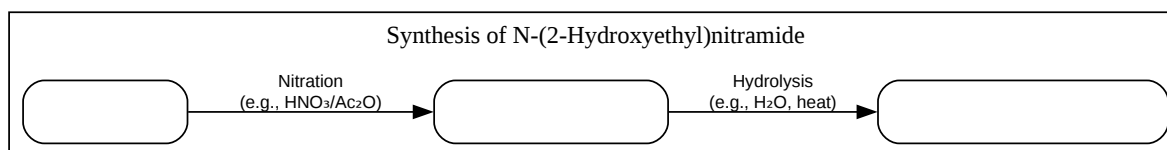
Several synthetic routes to **N-(2-Hydroxyethyl)nitramide** have been explored, each with its own advantages and challenges. The choice of method often depends on the desired purity, scale, and safety considerations.

## Comparative Overview of Synthetic Strategies

- **Reaction of Nitramide with Ethylene Oxide:** This is a patented procedure and is considered a direct method for the synthesis of **N-(2-Hydroxyethyl)nitramide**.<sup>[4]</sup> However, the handling of neat ethylene oxide, a toxic and flammable gas, requires specialized equipment and stringent safety protocols.

- **Dinitration of Monoethanolamine (MEA) followed by Selective Hydrolysis:** This approach involves the nitration of both the amino and hydroxyl groups of MEA, followed by a selective hydrolysis of the resulting nitrate ester. The oxygen-nitro group is reported to be more readily hydrolyzed than the nitrogen-nitro group.[4] This method can be effective but may lead to side products and requires careful control of the hydrolysis step to achieve good selectivity.
- **Nitration of a Protected Precursor:** A safer and often cleaner approach involves the protection of the amine or hydroxyl group of a precursor, followed by nitration and subsequent deprotection. For instance, the nitration of 2-oxazolidone, which can be synthesized from urea and ethanolamine, followed by hydrolysis, has been reported to be a highly effective method.[4] This strategy avoids the direct nitration of a primary amine, which can be problematic due to the formation of unreactive ammonium salts in acidic media.

The following diagram illustrates a plausible synthetic pathway starting from 2-oxazolidone.



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Caption: Synthetic pathway to **N-(2-Hydroxyethyl)nitramide** from 2-oxazolidone.

## Detailed Protocol: Synthesis via Nitration of 2-Oxazolidone

This protocol is a representative procedure based on literature methods for the nitration of cyclic amides followed by hydrolysis.[4] Extreme caution is advised when working with nitrating agents.

Materials:

- 2-Oxazolidone

- Acetic Anhydride (Ac<sub>2</sub>O)
- Fuming Nitric Acid (HNO<sub>3</sub>)
- Dry Ice/Acetone Bath
- Deionized Water
- Ethanol

Procedure:

- Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool acetic anhydride to -15 °C using a dry ice/acetone bath.
- Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature between -15 °C and -10 °C.
- Nitration: Dissolve 2-oxazolidone in a minimal amount of acetic anhydride and cool the solution to -15 °C.
- Slowly add the 2-oxazolidone solution to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed -10 °C.
- After the addition is complete, allow the reaction mixture to warm to 0 °C and maintain it at 0-4 °C for 10 hours with continuous stirring.
- Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid N-nitro-2-oxazolidone will precipitate.
- Collect the precipitate by filtration and wash thoroughly with cold deionized water until the washings are neutral.
- Hydrolysis: Suspend the crude N-nitro-2-oxazolidone in deionized water and heat the mixture gently. The hydrolysis should proceed smoothly to yield **N-(2-Hydroxyethyl)nitramide**.

- Purification: The product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization:

The final product should be characterized by standard analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the molecular structure.
- FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, N-O stretching).
- Elemental Analysis: To determine the elemental composition.

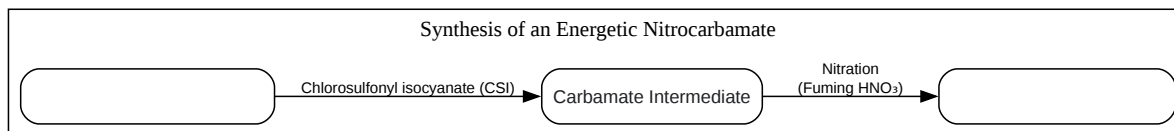
## Application as a Precursor to Energetic Plasticizers

A primary application of **N-(2-Hydroxyethyl)nitramide** is in the synthesis of energetic plasticizers. These are energetic materials that are added to polymer binders in propellants and explosives to improve their mechanical properties and processability without significantly compromising their energetic output.[5]

The hydroxyl group of **N-(2-Hydroxyethyl)nitramide** can be further nitrated to form a nitrate ester, resulting in compounds like N-nitro-N-(2-nitroxyethyl)nitramine (HEENA). Additionally, it can serve as a building block for more complex energetic molecules.

## Detailed Protocol: Synthesis of a Nitrocarbamate Derivative

The following is a representative protocol for the synthesis of an energetic nitrocarbamate, demonstrating the utility of a hydroxyethyl nitramine precursor. This procedure is adapted from the synthesis of bis(nitrocarbamoylethyl) nitramine.[6][7]



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Caption: General pathway for the synthesis of a nitrocarbamate derivative.

Materials:

- **N-(2-Hydroxyethyl)nitramide**
- Chlorosulfonyl isocyanate (CSI)
- Fuming Nitric Acid
- Anhydrous organic solvent (e.g., acetonitrile)

Procedure:

- Carbamoylation: Dissolve **N-(2-Hydroxyethyl)nitramide** in an anhydrous organic solvent under an inert atmosphere.
- Cool the solution in an ice bath and slowly add chlorosulfonyl isocyanate dropwise with stirring.
- Allow the reaction to proceed at low temperature until completion, which can be monitored by techniques such as TLC or NMR.
- Isolate the intermediate carbamate by appropriate work-up procedures, which may include quenching with a suitable reagent and extraction.
- Nitration: Carefully dissolve the isolated carbamate intermediate in fuming nitric acid at a low temperature (e.g., 0 °C).

- Stir the reaction mixture at low temperature for a specified period.
- Work-up: Quench the reaction by pouring it onto crushed ice. The solid product will precipitate.
- Collect the product by filtration, wash with cold water, and dry under vacuum.
- Purification: The final product can be purified by recrystallization.

## Safety and Handling

Working with nitramines and their derivatives requires strict adherence to safety protocols due to their potential energetic nature.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.[8]
- Ventilation: All manipulations should be performed in a well-ventilated fume hood.
- Static Discharge: Take precautions to prevent static discharge, which can be an ignition source.
- Storage: Store nitramines in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong acids, bases, and reducing agents.[8] Materials that may become unstable should be used as soon as possible after synthesis.[8]
- Scale: It is prudent to work with small quantities of these materials, especially during initial synthesis and characterization.
- Disposal: Dispose of all waste materials in accordance with institutional and national regulations for hazardous and potentially explosive materials. Never dispose of nitramines down the drain.[8]

Disclaimer: The protocols provided in this document are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. The author and publisher are not responsible for any accidents or damages resulting from the use of this information.

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- To cite this document: BenchChem. [N-(2-Hydroxyethyl)nitramide: A Versatile Precursor in Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140304/docs#n-2-hydroxyethyl-nitramide-a-versatile-precursor-in-advanced-organic-synthesis\]](https://www.benchchem.com/product/b140304/docs#n-2-hydroxyethyl-nitramide-a-versatile-precursor-in-advanced-organic-synthesis)

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